![molecular formula C20H22O4 B1325269 8-Oxo-8-(3-phenoxyphenyl)octanoic acid CAS No. 951888-79-2](/img/structure/B1325269.png)
8-Oxo-8-(3-phenoxyphenyl)octanoic acid
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Description
8-Oxo-8-(3-phenoxyphenyl)octanoic acid, also known as OPAA or PPAA, is a derivative of non-steroidal anti-inflammatory drugs (NSAIDs) that exhibits various biological properties. It has a molecular weight of 326.39 .
Molecular Structure Analysis
The IUPAC name for this compound is 8-oxo-8-(3-phenoxyphenyl)octanoic acid. The InChI code for this compound is 1S/C20H22O4/c21-19(13-6-1-2-7-14-20(22)23)16-9-8-12-18(15-16)24-17-10-4-3-5-11-17/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,22,23) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.39 .Scientific Research Applications
Biosynthesis of Polyhydroxyalkanoates
Poly(3-hydroxyalkanoates) (PHAs) with aromatic groups were biosynthesized using various carbon substrates, including compounds structurally related to 8-Oxo-8-(3-phenoxyphenyl)octanoic acid, by Pseudomonas putida and Pseudomonas oleovorans. These PHAs displayed diverse thermal and crystalline properties, indicating potential applications in biodegradable polymer production (Kim, Kim, & Rhee, 1999).
Synthesis of Copolyesters
Copolyesters synthesized from monomers like 8-(3-hydroxyphenyl)octanoic acid and its derivatives exhibited unique thermal and phase behaviors. These materials, especially those with hydrolytically degradable aliphatic carbonyl groups, showed potential in biomedical applications due to their improved crystallinity and melt processability (Abraham, Prasad, Pillai, & Ravindranathan, 2002).
Liquid Crystalline Properties
A thermotropic liquid crystalline copolyester based on 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid was developed, showcasing anisotropic properties under polarized light and distinct mesophase transitions. This indicates its utility in the field of liquid crystal displays or advanced optical materials (Pillai, Sherrington, & Sneddon, 1992).
Enzymatic Cleavage in Mushrooms
The enzymatic cleavage of linoleic acid in mushrooms, resulting in products like 1-octen-3-ol and 10-oxo-trans-8-decenoic acid, involved compounds structurally similar to 8-Oxo-8-(3-phenoxyphenyl)octanoic acid. This reaction pathway is crucial for understanding the biosynthesis of mushroom aroma compounds and has potential applications in food flavoring and preservation (Wurzenberger & Grosch, 1984).
properties
IUPAC Name |
8-oxo-8-(3-phenoxyphenyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c21-19(13-6-1-2-7-14-20(22)23)16-9-8-12-18(15-16)24-17-10-4-3-5-11-17/h3-5,8-12,15H,1-2,6-7,13-14H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZTSMAAFRYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292435 |
Source
|
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(3-phenoxyphenyl)octanoic acid | |
CAS RN |
951888-79-2 |
Source
|
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | η-Oxo-3-phenoxybenzeneoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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